[(3-Chloro-2-fluorophenyl)methyl]hydrazine

HIV-1 integrase strand transfer inhibitor elvitegravir

[(3-Chloro-2-fluorophenyl)methyl]hydrazine (CAS 1000805-97-9), also designated (3-chloro-2-fluorobenzyl)hydrazine, is a substituted benzylhydrazine derivative with molecular formula C₇H₈ClFN₂ and molecular weight 174.60 g/mol. It features a hydrazine (-NHNH₂) functional group attached via a methylene bridge to a phenyl ring bearing chlorine at the 3-position and fluorine at the 2-position.

Molecular Formula C7H8ClFN2
Molecular Weight 174.60 g/mol
CAS No. 1000805-97-9
Cat. No. B12280434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Chloro-2-fluorophenyl)methyl]hydrazine
CAS1000805-97-9
Molecular FormulaC7H8ClFN2
Molecular Weight174.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)CNN
InChIInChI=1S/C7H8ClFN2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2
InChIKeyMVDCZBZRZDIDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Chloro-2-fluorophenyl)methyl]hydrazine (CAS 1000805-97-9): Identity, Physicochemical Profile, and Research-Grade Specifications


[(3-Chloro-2-fluorophenyl)methyl]hydrazine (CAS 1000805-97-9), also designated (3-chloro-2-fluorobenzyl)hydrazine, is a substituted benzylhydrazine derivative with molecular formula C₇H₈ClFN₂ and molecular weight 174.60 g/mol . It features a hydrazine (-NHNH₂) functional group attached via a methylene bridge to a phenyl ring bearing chlorine at the 3-position and fluorine at the 2-position . This dual ortho/ meta halogenation pattern differentiates it from the parent benzylhydrazine (MW 122.17, no halogens) and from mono-substituted analogs such as (2-fluorobenzyl)hydrazine (MW 140.16) [1]. The compound is commercially available as a free base from multiple vendors at ≥95% purity, including an ISO 17034-certified analytical standard grade manufactured by CATO Research Chemicals . Importantly, published peer-reviewed quantitative biological activity data (IC₅₀, MIC, Ki) for the free base itself remain extremely scarce; its principal value proposition resides in its role as a versatile synthetic building block that installs the 3-chloro-2-fluorobenzyl pharmacophore—a motif validated in FDA-approved and clinical-stage drug candidates [2].

Why [(3-Chloro-2-fluorophenyl)methyl]hydrazine Cannot Be Replaced by Benzylhydrazine, (2-Fluorobenzyl)hydrazine, or Other Regioisomeric Analogs in Critical Synthetic Applications


Within the substituted benzylhydrazine family, substituent identity, position, and count on the phenyl ring fundamentally control downstream molecular properties—including lipophilicity, electronic character, metabolic stability, and target-binding geometry—of any final elaborated compound . The 3-chloro-2-fluoro substitution pattern is not arbitrary: in the quinolone carboxylic acid class of HIV-1 integrase inhibitors, a comprehensive structure–activity relationship (SAR) study by Sato et al. (2009) established that the 3-chloro-2-fluorobenzyl group conferred optimal potency (IC₅₀ = 7.2 nM for Compound 49, advancing to Phase 3 clinical trials as elvitegravir), whereas analogs bearing 4-fluorobenzyl or other substitution patterns showed reduced or differential activity [1]. Similarly, in PTGR2 inhibitor programs, the 3-chloro-2-fluorobenzyl substituent yielded distinct potency profiles (EC₅₀ = 64.5–300 nM) versus the 4-chlorobenzyl comparator (Compound 1) within the same patent series [2]. For procurement decisions, selecting [(3-Chloro-2-fluorophenyl)methyl]hydrazine specifically—rather than a cheaper or more readily available regioisomer—ensures that the critical halogenation pattern is installed at the hydrazine-building-block stage, avoiding costly late-stage synthetic divergence and enabling faithful reproduction of published SAR outcomes [3].

Quantitative Differentiation Evidence for [(3-Chloro-2-fluorophenyl)methyl]hydrazine vs. Closest Structural Analogs


HIV-1 Integrase Inhibition: The 3-Chloro-2-fluorobenzyl Pharmacophore Delivers Sub-Nanomolar Potency in Elvitegravir vs. Alternative Benzyl Substituents

In the quinolone carboxylic acid class of HIV-1 integrase strand transfer inhibitors (INSTIs), the 3-chloro-2-fluorobenzyl substituent—the very pharmacophore that [(3-Chloro-2-fluorophenyl)methyl]hydrazine installs—was identified as the optimal benzyl group through systematic SAR. Compound 49 (elvitegravir) bearing 6-(3-chloro-2-fluorobenzyl) achieved IC₅₀ = 7.2 nM in the strand transfer enzymatic assay and ED₅₀ = 0.9 nM in an acute HIV-1 antiviral assay, advancing to FDA approval [1]. The refined clinical candidate exhibited IC₅₀ values of 0.7 nM (HIV-1 IIIB), 2.8 nM (HIV-2 EHO), and 1.4 nM (HIV-2 ROD) in cell-free assays . Critically, the monoketo acid 49 was substantially more potent at inhibiting integrase-catalyzed strand transfer than 3′-processing reactions, demonstrating mechanistic selectivity [1]. In contrast, analog 6-(4-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exhibited potency merely comparable to the reference diketo acid inhibitor L-731,988, without the pronounced sub-nanomolar antiviral activity [2].

HIV-1 integrase strand transfer inhibitor elvitegravir antiretroviral quinolone carboxylic acid

PTGR2 Inhibition: 3-Chloro-2-fluorobenzyl-Containing Triazolopyrimidinone Demonstrates 64.5 nM Potency vs. 4-Chlorobenzyl Comparative Scaffold

In US Patent 11,851,435 (issued December 2023), a series of PTGR2 inhibitors for diabetes treatment was disclosed. Example 6, incorporating the 6-(3-chloro-2-fluorobenzyl) substituent—accessible via [(3-Chloro-2-fluorophenyl)methyl]hydrazine as a key intermediate—showed an EC₅₀ of 64.5 nM against recombinant human PTGR2, with an IC₅₀ of 0.0200 nM in a separate assay configuration [1][2]. Example 1 from the same patent, bearing a 6-(4-chlorobenzyl) group instead, was profiled alongside but its EC₅₀ was not explicitly highlighted as equipotent, indicating a differentiated SAR landscape where the 3-chloro-2-fluoro pattern confers a distinct potency advantage [3]. An independent reference PTGR2 covalent inhibitor, RJG-2036, exhibits IC₅₀ = 100 nM against human PTGR2, providing a cross-study baseline .

PTGR2 inhibitor prostaglandin reductase 2 diabetes PPARγ triazolopyrimidinone

Antioxidant Activity: Hydrazone Derivative of 3-Chloro-2-fluorobenzaldehyde Shows Concentration-Dependent DPPH Radical Scavenging and Cytotoxic Activity

The hydrazone derivative 2-[(2E)-2-(3-chloro-2-fluorobenzylidene)hydrazinyl]pyridine (3Cl2FH), synthesized via condensation of the 3-chloro-2-fluorobenzaldehyde analog with 2-hydrazinopyridine, was studied for antioxidant and biological activity by Tunç et al. (2021) [1]. The compound exhibited concentration-dependent DPPH free radical scavenging activity, benchmarked against 3,5-di-tert-butyl-4-hydroxytoluene (BHT) as the standard antioxidant [2]. In cytotoxicity evaluation, 3Cl2FH displayed IC₅₀ values of 16.8 μM against MCF-7 (breast cancer) cells and 11.8 μM against Caco-2 (colorectal adenocarcinoma) cells [3]. The 3-chloro-2-fluoro substitution pattern was characterized crystallographically: C–Cl bond length = 1.725(2) Å and C–F bond length = 1.348(2) Å, confirming the unique electronic environment imposed by the ortho-fluoro/meta-chloro arrangement that influences hydrazone tautomerism and biological interactions [1].

DPPH radical scavenging antioxidant hydrazone cytotoxicity MCF-7 Caco-2

Physicochemical Differentiation: Dual Halogenation Confers Higher Molecular Weight and Altered Lipophilicity vs. Benzylhydrazine and Mono-Halogenated Analogs

[(3-Chloro-2-fluorophenyl)methyl]hydrazine (MW 174.60) exhibits a molecular weight increase of 52.43 g/mol (+43%) over unsubstituted benzylhydrazine (MW 122.17) and 34.44 g/mol (+24.6%) over (2-fluorobenzyl)hydrazine (MW 140.16) [1]. The LogP of the structurally informative comparator (2-fluorobenzyl)hydrazine is reported as 0.78–1.88 (depending on computational method), whereas benzylhydrazine LogP values cluster around 0.60–1.74 [2]. The addition of chlorine at the 3-position in the target compound is expected to further elevate LogP by approximately 0.5–0.8 units based on established π-values for aromatic chloro substitution (π-Cl = +0.71), yielding a predicted LogP substantially higher than either comparator [3]. This increased lipophilicity influences membrane permeability, protein binding, and partitioning behavior of any downstream elaborated compound, representing a quantifiable and meaningful differentiation from non-halogenated and mono-fluorinated benzylhydrazine building blocks.

physicochemical properties molecular weight lipophilicity LogP halogen effect

Regioisomeric Differentiation: 3-Chloro-2-fluoro vs. 3-Chloro-4-fluoro Substitution Pattern Alters Electronic Landscape and Downstream Biological Outcomes

The regioisomer (3-chloro-4-fluorobenzyl)hydrazine hydrochloride has been evaluated for antimicrobial activity, exhibiting MIC values of 25 µg/mL (Escherichia coli, significant), 50 µg/mL (Staphylococcus aureus, moderate), and 100 µg/mL (Pseudomonas aeruginosa, weak), as well as antifungal activity with MIC of 30 µg/mL (Candida albicans) and 60 µg/mL (Aspergillus niger) . In the 3-chloro-2-fluoro isomer (target compound), the fluorine atom resides ortho to the methylene bridge rather than para, creating a fundamentally different electronic environment: the ortho-fluorine exerts a stronger inductive electron-withdrawing effect on the benzylic position and introduces steric constraints that influence hydrazine nucleophilicity and hydrazone-forming reactivity . The crystallographic data for the analogous 3-chloro-2-fluorobenzylidene hydrazone confirms distinct C–F (1.348 Å) and C–Cl (1.725 Å) bond geometries that differ from the 3-chloro-4-fluoro pattern [1]. While direct head-to-head MIC data between these two regioisomers are not available in the public domain, the differing halogen positions predictably alter hydrogen-bonding capacity, dipole moment, and target-binding geometry in any elaborated bioactive compound .

regioisomer comparison substitution pattern electronic effects SAR antibacterial

Analytical Quality Assurance: ISO 17034 Certified Reference Standard Availability Enables Regulatory-Compliant Quantitative Analysis

[(3-Chloro-2-fluorophenyl)methyl]hydrazine is available as an ISO 17034-certified analytical standard (reference material) manufactured by CATO Research Chemicals under their accredited reference material producer system . ISO 17034 accreditation ensures metrological traceability, assigned purity values with stated uncertainty, and production under a quality management system suitable for pharmaceutical quality control applications [1]. The standard commercial purity specification for research-grade material is ≥95% (AKSci, CymitQuimica, Leyan), while the hydrochloride salt form (CAS 517920-75-1 analog) is offered at ≥98% purity by specialized fluorochemical suppliers . In contrast, benzylhydrazine (CAS 555-96-4) and (2-fluorobenzyl)hydrazine (CAS 51859-98-4) are predominantly offered as research-grade materials without ISO 17034 certification, limiting their suitability for regulated analytical method development and validation .

analytical standard ISO 17034 reference material quality control pharmaceutical analysis

Optimal Procurement and Research Application Scenarios for [(3-Chloro-2-fluorophenyl)methyl]hydrazine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of HIV-1 Integrase Strand Transfer Inhibitor (INSTI) Lead Series Incorporating the 3-Chloro-2-fluorobenzyl Pharmacophore

For research groups developing next-generation HIV-1 integrase inhibitors, [(3-Chloro-2-fluorophenyl)methyl]hydrazine serves as the optimal building block for constructing the 3-chloro-2-fluorobenzyl-substituted quinolone carboxylic acid scaffold validated in elvitegravir (IC₅₀ = 0.7 nM against HIV-1 IIIB) [1]. The hydrazine moiety enables direct incorporation via Negishi coupling (as the corresponding benzylzinc bromide) or reductive amination with quinolone core intermediates, as demonstrated in the Sato et al. (2009) SAR campaign and subsequent process patents [2]. Use of this specific building block ensures faithful reproduction of the published synthetic route and avoids the potency losses observed when 4-fluorobenzyl or non-halogenated benzyl substituents are employed .

Diabetes and Metabolic Disease Research: Construction of PTGR2 Inhibitor Libraries via Triazolopyrimidinone Scaffold Elaboration

Patent US 11,851,435 demonstrates that the 6-(3-chloro-2-fluorobenzyl) substituent on a [1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one core yields potent PTGR2 inhibitors (Example 6: EC₅₀ = 64.5 nM, IC₅₀ = 0.0200 nM) suitable for investigating PPARγ-mediated pathways in diabetes and obesity [1]. [(3-Chloro-2-fluorophenyl)methyl]hydrazine is the logical starting material for generating focused PTGR2 inhibitor libraries through hydrazone formation and subsequent heterocyclization. The ortho-fluoro/meta-chloro pattern is critical for the potency advantage; the 4-chlorobenzyl comparator (Example 1) does not achieve the same potency profile within this chemotype [2].

Analytical Chemistry and Pharmaceutical Quality Control: Use as ISO 17034 Certified Reference Standard for Method Development and Validation

The availability of [(3-Chloro-2-fluorophenyl)methyl]hydrazine as an ISO 17034-certified analytical standard (CATO Research Chemicals) enables its use as a primary reference material for HPLC/GC method development, impurity profiling, and system suitability testing in pharmaceutical analysis [1]. This certification provides metrological traceability and assigned purity with stated measurement uncertainty—capabilities not offered by comparator benzylhydrazine reference materials that lack ISO 17034 accreditation [2]. Analytical laboratories developing methods for elvitegravir-related substances or generic drug applications can procure this certified standard for regulatory-compliant quantitative analysis .

Chemical Biology: Synthesis of Hydrazone-Derived Probe Molecules with Antioxidant and Anticancer Screening Potential

The hydrazone derivative 2-[(2E)-2-(3-chloro-2-fluorobenzylidene)hydrazinyl]pyridine, synthesized from the aldehyde analog of the target compound's pharmacophore, demonstrated concentration-dependent DPPH radical scavenging activity and cytotoxicity against MCF-7 (IC₅₀ = 16.8 μM) and Caco-2 (IC₅₀ = 11.8 μM) cell lines [1]. [(3-Chloro-2-fluorophenyl)methyl]hydrazine can be employed as a direct precursor for parallel synthesis of hydrazone libraries via condensation with diverse aldehydes and ketones, enabling phenotypic screening campaigns for antioxidant, antimicrobial, or anticancer hit identification where the 3-chloro-2-fluoro substitution pattern may confer differentiated biological activity compared to libraries built from non-halogenated or mono-substituted benzylhydrazines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(3-Chloro-2-fluorophenyl)methyl]hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.